(2R)-2-(propan-2-yl)morpholine hydrochloride

Asymmetric Synthesis Chiral Building Block Enantioselective Catalysis

Why settle for racemic mixtures? (2R)-2-(propan-2-yl)morpholine hydrochloride delivers guaranteed (R)-stereochemistry for reproducible asymmetric synthesis. Unlike generic 2-isopropylmorpholine, this single enantiomer eliminates diastereomeric ambiguity, streamlines workflows, and ensures configurational fidelity in medicinal chemistry. Supplied as stable HCl salt, ≥98% purity (GC), ideal for chiral building block applications. Avoid compromised optical purity—choose the defined (R)-enantiomer.

Molecular Formula C7H16ClNO
Molecular Weight 165.661
CAS No. 185544-82-5
Cat. No. B599418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(propan-2-yl)morpholine hydrochloride
CAS185544-82-5
Synonyms(R)-2-isopropylmorpholine hydrochloride
Molecular FormulaC7H16ClNO
Molecular Weight165.661
Structural Identifiers
SMILESCC(C)C1CNCCO1.Cl
InChIInChI=1S/C7H15NO.ClH/c1-6(2)7-5-8-3-4-9-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m0./s1
InChIKeyPEVRUEPOMQGBPN-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-(propan-2-yl)morpholine hydrochloride (CAS 185544-82-5): Chiral Morpholine Building Block for Asymmetric Synthesis


(2R)-2-(propan-2-yl)morpholine hydrochloride (CAS 185544-82-5), also designated as (R)-2-isopropylmorpholine hydrochloride, is a chiral secondary amine hydrochloride salt within the morpholine heterocycle class [1]. The compound features a six-membered ring containing one oxygen and one nitrogen atom, with an isopropyl substituent at the 2-position in the defined (R)-configuration [1]. This hydrochloride salt form (molecular formula C₇H₁₆ClNO, molecular weight 165.66 g/mol) is supplied as an intermediate for organic synthesis with typical commercial purity specifications of ≥98% (GC) [2]. The defined stereochemistry renders it valuable as a chiral building block in asymmetric synthesis applications [1].

Why Generic Substitution Fails: Chiral Fidelity of (2R)-2-(propan-2-yl)morpholine hydrochloride


Generic substitution of (2R)-2-(propan-2-yl)morpholine hydrochloride with racemic 2-isopropylmorpholine or its (S)-enantiomer introduces uncontrolled stereochemical variables that compromise the reproducibility and interpretability of asymmetric synthesis outcomes. The (R)-configuration at the 2-position of the morpholine ring is not a trivial structural nuance; in chiral building block applications, enantiomeric purity directly dictates the stereochemical outcome of downstream transformations [1]. Commercial specifications for the target compound require a defined single enantiomer with validated enantiomeric purity [2]. Substituting with the racemate (CAS 89855-02-7) or the (S)-enantiomer (CAS 1432794-32-5) would yield a 1:1 mixture of stereoisomers or the antipodal configuration, respectively, leading to divergent diastereomeric products, compromised optical purity, and potentially confounded biological evaluation in medicinal chemistry campaigns . The failure of generic substitution is thus rooted in the absolute requirement for configurational fidelity in stereoselective applications.

Product-Specific Quantitative Evidence Guide: Differentiation of (2R)-2-(propan-2-yl)morpholine hydrochloride


Enantiomeric Purity as a Procurement Criterion: (R)-Enantiomer vs. Racemate

The target compound, (2R)-2-(propan-2-yl)morpholine hydrochloride, is supplied as a single enantiomer of defined (R)-configuration, in contrast to the racemic 2-isopropylmorpholine (CAS 89855-02-7) which contains a 1:1 mixture of (R)- and (S)-enantiomers . In asymmetric synthesis applications requiring chiral building blocks, the use of a single enantiomer ensures predictable stereochemical outcomes. Modern catalytic asymmetric hydrogenation methods for 2-substituted chiral morpholines achieve enantioselectivities up to 99% ee, demonstrating the feasibility of producing highly enantioenriched morpholine derivatives [1]. The commercial availability of the target compound in single-enantiomer form obviates the need for in-house chiral resolution via preparative HPLC, a technique employed for separating racemic 2-isopropylmorpholine mixtures .

Asymmetric Synthesis Chiral Building Block Enantioselective Catalysis

Commercial Availability of (R)-Enantiomer Hydrochloride Salt vs. (S)-Enantiomer

A practical differentiation for procurement decisions is the commercial availability landscape. The (2R)-enantiomer hydrochloride salt (CAS 185544-82-5) is broadly stocked and supplied by multiple reputable vendors at ≥98% purity, with production scale up to kilogram quantities [1]. In contrast, the (S)-enantiomer hydrochloride salt (CAS 1432794-32-5) has more limited commercial sourcing and availability . This differential commercial accessibility has direct implications for supply chain continuity, lead time, and scalability in both research and industrial settings.

Medicinal Chemistry Chemical Procurement Chiral Resolution

Hydrochloride Salt Form: Handling and Stability Advantage vs. Free Base

The target compound is supplied as the hydrochloride salt (CAS 185544-82-5; molecular weight 165.66 g/mol), in contrast to the free base (R)-2-isopropylmorpholine (CAS 792886-64-7; molecular weight 129.20 g/mol) [1]. Salt formation with HCl converts the volatile, air-sensitive free amine into a crystalline, non-hygroscopic solid with enhanced shelf stability . Commercial specifications for the hydrochloride salt include defined moisture content limits (≤0.5% max) and long-term storage at cool, dry conditions, parameters not typically specified for the free base [1]. This salt form advantage is consistent with the class-level behavior of morpholine derivatives, where hydrochloride salts exhibit improved physical stability and handling properties compared to their free amine counterparts [2].

Chemical Stability Compound Storage Synthetic Intermediate

Quantified Purity Specifications: Vendor QC Metrics for Reproducible Synthesis

Commercial suppliers of (2R)-2-(propan-2-yl)morpholine hydrochloride provide defined, verifiable purity specifications that enable reproducible synthetic outcomes. Capot Chemical specifies a minimum purity of 98% (GC) with moisture content ≤0.5% for catalog #17564 [1]. Similarly, Leyan lists 98% purity as the warehousing guidance specification . For the free base (R)-2-isopropylmorpholine, Sigma-Aldrich (via Synthonix) specifies 98% purity with refrigeration storage requirements . These vendor-specified QC metrics, which include GC purity analysis, provide procurement-grade benchmarks that are not uniformly established for less common morpholine derivatives. The availability of certificates of analysis (COA) and batch-specific quality documentation further supports method validation and regulatory compliance in medicinal chemistry workflows [1].

Quality Control Analytical Chemistry Synthetic Reliability

Optimal Research and Industrial Application Scenarios for (2R)-2-(propan-2-yl)morpholine hydrochloride


Chiral Building Block in Asymmetric Synthesis

The single-enantiomer (R)-configuration of (2R)-2-(propan-2-yl)morpholine hydrochloride makes it an appropriate chiral building block for asymmetric synthesis campaigns, particularly in medicinal chemistry programs requiring defined stereochemistry. The compound can serve as a starting material for the construction of enantioenriched 2-substituted morpholine derivatives, a scaffold present in numerous bioactive molecules [1]. Asymmetric hydrogenation methodologies for 2-substituted chiral morpholines achieve up to 99% ee, underscoring the synthetic value of defined stereochemistry in this compound class [1]. Procurement of the pre-formed single enantiomer eliminates the need for preparative chiral chromatography, streamlining synthetic workflows .

Synthetic Intermediate for Pharmaceutical Research

The compound is listed by multiple vendors as an intermediate in organic syntheses with production scale availability up to kilogram quantities, indicating its utility in pharmaceutical research and development pipelines [2]. The hydrochloride salt form provides enhanced stability and handling characteristics relative to the free base, which requires refrigeration and inert atmosphere protection . The consistent ≥98% purity specification (GC) across commercial suppliers supports reproducible stoichiometry in subsequent derivatization reactions, an essential consideration in lead optimization and process chemistry [2].

Reference Standard for Chiral Analytical Method Development

Given the defined (R)-stereochemistry and commercial availability in high purity (≥98%), (2R)-2-(propan-2-yl)morpholine hydrochloride may serve as a reference standard for developing chiral analytical methods to assess enantiomeric purity in related morpholine derivatives. Chiral HPLC protocols for separating racemic 2-isopropylmorpholine into its (R)- and (S)-enantiomers have been described, and the availability of the pure (R)-enantiomer as a reference material is valuable for method calibration and validation . This application aligns with quality control requirements in pharmaceutical development where enantiomeric purity is a critical quality attribute.

Technical Documentation Hub

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